8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that belongs to the class of dihydroquinolinones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the eighth position and a fluorine atom at the seventh position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 244.06 g/mol. The unique substitution pattern contributes to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research .
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods involving bromination and fluorination reactions of its precursors. It is classified as a halogenated derivative of 3,4-dihydroquinolin-2(1H)-one, which is a well-studied scaffold in drug discovery due to its pharmacological properties.
The synthesis of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one generally involves the bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using brominating agents such as bromine or N-bromosuccinimide in an organic solvent like N,N-dimethylformamide. The reaction typically occurs under controlled low-temperature conditions to minimize over-bromination and maximize yield. For example, one method involves dissolving the precursor in dimethylformamide, adding N-bromosuccinimide, and stirring at room temperature for several hours .
The yields from these reactions can vary but are often reported to be around 90% under optimized conditions. Advanced techniques such as continuous flow reactors may also be employed for large-scale synthesis to enhance efficiency and safety.
The molecular structure of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one features a fused bicyclic system with distinct substituents that influence its chemical behavior. The structural formula can be represented as follows:
Key data points associated with this compound include:
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions due to its electrophilic bromine and fluorine substituents. Common reactions include:
These reactions are typically performed under anhydrous conditions in organic solvents to maintain high yields and purity.
The mechanism of action for 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that compounds in this class can inhibit cytochrome P450 enzymes (e.g., CYP1A2), which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding these interactions for therapeutic applications .
Key physical properties of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to characterize this compound during synthesis .
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one has garnered attention for its potential applications in:
Ongoing research aims to explore its full therapeutic potential and optimize its efficacy against various diseases .
The synthesis of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one relies on sequential halogenation to achieve precise regiocontrol. A representative approach involves:
This methodology achieves yields up to 92% when using optimized conditions (N-bromosuccinimide in DMF at 0–25°C) [4]. The halogen sequence is critical: fluorination before bromination leverages fluorine’s ability to activate adjacent positions for electrophilic substitution, while reversing the order risks diminished regioselectivity.
Regiocontrol in dihydroquinolinones exploits inherent electronic biases:
Table 1: Regioselectivity in Halogenation of Dihydroquinolin-2-one
Position | Directing Group | Preferred Electrophile | Yield Range |
---|---|---|---|
C7 | Carbonyl enolate | NFSI | 75–92% |
C8 | Ortho-Fluorine | NBS | 80–95% |
This orthogonal functionalization allows combinatorial halogen placement impossible via single-step methods [9].
While not directly applied to the titular compound, catalytic asymmetric transfer hydrogenation (ATH) is pivotal for synthesizing chiral fluorinated dihydroquinoline precursors. Key advancements include:
This method demonstrates fluorine’s compatibility with transition metal catalysis, avoiding dehalogenation side reactions.
Critical parameters for maximizing halogenation efficiency:
Table 2: Optimized Conditions for Halogenation Steps
Parameter | Bromination Optimal | Fluorination Optimal | Suboptimal Alternative | Effect on Yield |
---|---|---|---|---|
Solvent | DMF | THF | Dichloromethane | ↓ 30–50% |
Temperature | 0–25°C | –78°C to RT | >40°C | ↓ 20–40% |
Base | None | LiHMDS | LDA | ↓ 15–25% |
Halogen Source | NBS | NFSI | Selectfluor® | ↓ 10–20% |
Catalyst | Not required | Not required | Lewis acids | No improvement |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1